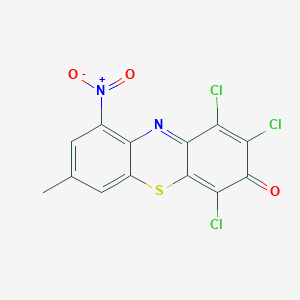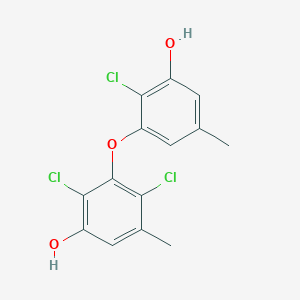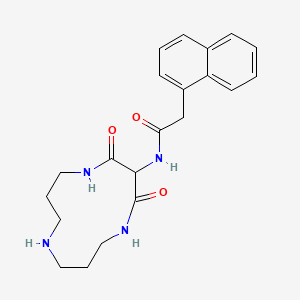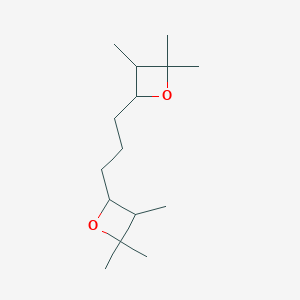
2,2'-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) typically involves the reaction of 3,4,4-trimethyloxetane with a propane-1,3-diyl linker. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the oxetane and facilitate the nucleophilic attack on the propane-1,3-diyl linker. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) can undergo various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane rings to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)propane: Used as an antioxidant in various industrial applications.
2,2’-Bis(4-methoxyphenyl)propane: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(3,4,4-trimethyloxetane) is unique due to its dual oxetane rings, which confer distinct reactivity and stability. This structural feature makes it particularly valuable in applications requiring robust and reactive intermediates.
Eigenschaften
CAS-Nummer |
671220-31-8 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2,2,3-trimethyl-4-[3-(3,4,4-trimethyloxetan-2-yl)propyl]oxetane |
InChI |
InChI=1S/C15H28O2/c1-10-12(16-14(10,3)4)8-7-9-13-11(2)15(5,6)17-13/h10-13H,7-9H2,1-6H3 |
InChI-Schlüssel |
SYULTEHWWXIQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC1(C)C)CCCC2C(C(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

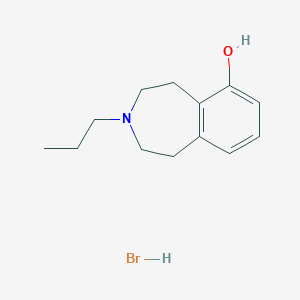

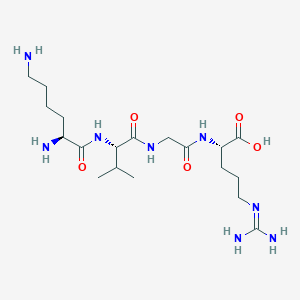
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
